6-tert-butyl-N-(3-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties . The unique structure of this compound, which includes a benzenesulfonyl group, a tert-butyl group, and a benzoxazine ring, contributes to its distinctive chemical and biological properties.
Preparation Methods
The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves several steps. One common method includes the following steps :
Formation of the Benzoxazine Ring: The benzoxazine ring is typically formed through a cyclization reaction involving an appropriate precursor, such as a chloroacetamide derivative, which undergoes intramolecular cyclization when treated with ammonium.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonation reaction, where a suitable sulfonyl chloride reacts with the benzoxazine intermediate.
Addition of the Tert-Butyl Group: The tert-butyl group is added via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the 3-Methylphenyl Group: The final step involves the attachment of the 3-methylphenyl group through a nucleophilic substitution reaction.
Chemical Reactions Analysis
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can occur at the benzoxazine ring, converting it into a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoxazine ring and the benzenesulfonyl group.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, particularly under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .
Scientific Research Applications
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications :
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new benzenesulfonamide derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets :
Inhibition of Carbonic Anhydrase IX: The compound selectively inhibits carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells.
Antimicrobial Activity: The compound interferes with bacterial growth by inhibiting enzymes essential for bacterial metabolism.
Comparison with Similar Compounds
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3-METHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other benzenesulfonamide derivatives :
4-((4-Oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: This compound also exhibits anticancer and antimicrobial properties but has a different mechanism of action involving thiazolone scaffolds.
Benzenesulfonic Acid Derivatives: These compounds are used as human neutrophil elastase inhibitors and have applications in treating acute respiratory distress syndrome.
(4-Nitrophenyl)sulfonyltryptophan: This compound is synthesized from 4-nitrobenzenesulfonylchloride and L-tryptophan and is studied for its potential biological activities.
Properties
Molecular Formula |
C26H28N2O4S |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-tert-butyl-N-(3-methylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C26H28N2O4S/c1-18-9-8-10-20(15-18)27-25(29)24-17-28(33(30,31)21-11-6-5-7-12-21)22-16-19(26(2,3)4)13-14-23(22)32-24/h5-16,24H,17H2,1-4H3,(H,27,29) |
InChI Key |
BYPBXQYENYCPSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)C(C)(C)C)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.